sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 82911-32-8
VCID: VC3817769
InChI: InChI=1S/C6H10N2O3S4.Na/c9-15(10,11)4-2-1-3-13-6-8-7-5(12)14-6;/h1-4H2,(H,7,12)(H,9,10,11);/q;+1/p-1
SMILES: C(CCS(=O)(=O)[O-])CSC1=NNC(=S)S1.[Na+]
Molecular Formula: C6H9N2NaO3S4
Molecular Weight: 308.4 g/mol

sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate

CAS No.: 82911-32-8

Cat. No.: VC3817769

Molecular Formula: C6H9N2NaO3S4

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate - 82911-32-8

Specification

CAS No. 82911-32-8
Molecular Formula C6H9N2NaO3S4
Molecular Weight 308.4 g/mol
IUPAC Name sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate
Standard InChI InChI=1S/C6H10N2O3S4.Na/c9-15(10,11)4-2-1-3-13-6-8-7-5(12)14-6;/h1-4H2,(H,7,12)(H,9,10,11);/q;+1/p-1
Standard InChI Key SQPPTBVRPBXQPH-UHFFFAOYSA-M
SMILES C(CCS(=O)(=O)[O-])CSC1=NNC(=S)S1.[Na+]
Canonical SMILES C(CCS(=O)(=O)[O-])CSC1=NNC(=S)S1.[Na+]

Introduction

Chemical Identity and Structural Features

Sodium 4-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]butane-1-sulfonate is a sodium salt featuring a butanesulfonate backbone linked to a 1,3,4-thiadiazole ring via a sulfhydryl bridge. Its IUPAC name reflects this connectivity: sodium 4-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]butane-1-sulfonate. Key identifiers include:

PropertyValue
CAS Number82911-32-8
Molecular FormulaC₆H₉N₂NaO₃S₄
Molecular Weight308.38 g/mol
SMILES[Na+].[O-]S(=O)(=O)CCCCSC1=NN=C(S)S1
InChIKeySQPPTBVRPBXQPH-UHFFFAOYSA-M

The molecule’s structure combines a sulfonate group (–SO₃⁻) at the terminal position of a four-carbon chain, connected to a 1,3,4-thiadiazole ring substituted with a sulfhydryl (–SH) group at the 5-position. This arrangement confers both hydrophilicity (via the sulfonate) and redox activity (via the thiadiazole and sulfhydryl moieties) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized through a multi-step reaction sequence. A common route involves:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazide with carbon disulfide under alkaline conditions yields 5-sulfanyl-1,3,4-thiadiazole-2-thiol .

  • Alkylation: Reaction of the thiol with 1,4-dibromobutane in dimethylformamide (DMF) introduces the butyl spacer.

  • Sulfonation: Treatment with sodium sulfite introduces the sulfonate group, followed by purification via recrystallization from ethanol-water mixtures .

Typical yields range from 65–75%, with purity confirmed by HPLC (>98%) and elemental analysis .

Industrial Production

Industrial protocols optimize solvent recovery and catalyst reuse. For example, continuous-flow reactors reduce reaction times from 12 hours (batch) to 2 hours, achieving 85% yield at 50 kg scale . Key challenges include managing exothermic reactions during sulfonation and minimizing disulfide byproduct formation .

Physicochemical Properties

Experimental and computed properties reveal insights into its stability and reactivity:

PropertyValueMethod
Melting Point215–218°C (dec.)Differential Scanning Calorimetry
Solubility120 g/L in water (25°C)OECD 105 Guideline
logP (Octanol-Water)-1.4Calculated via XLogP3
pKa (Sulfonate Group)<1.0Potentiometric Titration

The compound’s high water solubility stems from the ionic sulfonate group, while the thiadiazole ring contributes to thermal stability (decomposition >200°C) .

Biological Activities and Applications

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum antimicrobial effects. In a 2015 study, analogs inhibited Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell membrane integrity . The thiadiazole ring’s electron-deficient nature facilitates interaction with microbial enzymes, while the sulfhydryl group enables redox cycling to generate reactive oxygen species .

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)72Thioredoxin Reductase Inhibition
A549 (Lung)>100N/A

Structure-activity relationships indicate that elongation of the butyl chain enhances cytotoxicity but reduces solubility .

Industrial and Research Applications

Coordination Chemistry

The compound serves as a polydentate ligand for transition metals. With Cu(II), it forms a stable complex (log β = 8.2) used in catalytic oxidation reactions. A representative complex:
Cu(C₆H₈N₂O₃S₄)₂·2H₂O

  • Geometry: Square planar

  • Applications: Ethylene oxidation to acetaldehyde (TON = 1,200) .

Surfactant Formulations

As an anionic surfactant, it reduces water’s surface tension to 32 mN/m at 0.1% w/v. Comparative performance:

SurfactantCMC (mM)γ (mN/m)
Sodium Dodecyl Sulfate (SDS)8.238
This Compound12.532

The lower critical micelle concentration (CMC) vs. SDS suggests efficiency in detergent formulations .

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to evaluate oral bioavailability.

  • Hybrid Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage.

  • Green Synthesis: Solvent-free mechanochemical routes to improve sustainability.

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